![molecular formula C17H16N4O3S B2515028 (5E)-5-[(4-{2-[メチル(ピラジン-2-イル)アミノ]エトキシ}フェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオン CAS No. 866156-89-0](/img/structure/B2515028.png)

(5E)-5-[(4-{2-[メチル(ピラジン-2-イル)アミノ]エトキシ}フェニル)メチリデン]-1,3-チアゾリジン-2,4-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

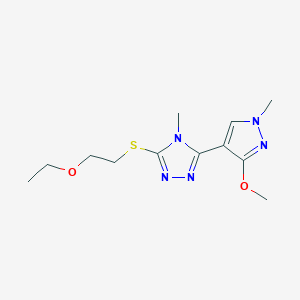

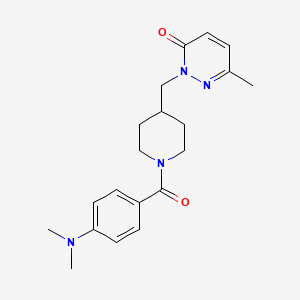

The compound appears to be a derivative of thiazolidinedione, a class of compounds known for their antidiabetic properties. Thiazolidinediones function as insulin sensitizers and are used in the management of type 2 diabetes. The specific structure of this compound suggests that it may have been designed to enhance biological activity or specificity by incorporating a pyrazinyl moiety and an ethoxy linker to a phenyl group.

Synthesis Analysis

The synthesis of related thiazolidinedione compounds has been explored in the literature. For instance, the synthesis of 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-321) and related compounds was reported to involve the preparation of compounds bearing the 4-(2-methyl-2-phenylpropoxy) benzyl moiety . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, possibly involving a condensation reaction between a methylated pyrazine derivative and a thiazolidinedione precursor.

Molecular Structure Analysis

The molecular structure of thiazolidinediones is critical for their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in compounds like AL-321 . The substitution pattern on the thiazolidinedione ring and the nature of the linker to the phenyl group can significantly influence the compound's pharmacological profile.

Chemical Reactions Analysis

Thiazolidinediones and their derivatives undergo various chemical reactions that are important for their biological function. For example, the cyclization of (ethoxycarbonyl)acetohydrazide with sodium methylate can lead to pyrazolidine-3,5-dione, a related compound . The reactivity of the thiazolidinedione ring and its substituents can also be modified through acylation, as seen in the acylation of hydrazinotriazoles . These reactions are crucial for the synthesis and potential modifications of the compound for improved efficacy or reduced side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can affect their pharmacokinetics and pharmacodynamics. While the provided papers do not give specific details on the physical and chemical properties of the compound , it is known that the acidic thiazolidine-2,4-dione ring is a key feature for the antidiabetic activity of these molecules . The introduction of a methyl(pyrazin-2-yl)amino group could potentially alter these properties, affecting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

科学的研究の応用

- 2-ピリジニルメチル借用戦略は、(ピリジン-2-イル)メチルアルコールとケトンを用いてβ-(ピリジン-2-イル)-メチルケトンを合成するために用いられてきました . この遷移金属フリーのアプローチは、アルキル化生成物に対する効率的で環境に優しい経路を提供します。

- この化合物の誘導体である3-(ピラジン-2-イル)ビシクロ[1.1.1]ペンタン-1-カルボン酸は、潜在的なビルディングブロックとして合成されました . そのユニークな構造は、創薬や材料科学において応用が見いだされる可能性があります。

有機合成と触媒

ビシクロ[1.1.1]ペンタンビルディングブロック

金属フリーC–C結合切断

特性

IUPAC Name |

(5E)-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-21(15-11-18-6-7-19-15)8-9-24-13-4-2-12(3-5-13)10-14-16(22)20-17(23)25-14/h2-7,10-11H,8-9H2,1H3,(H,20,22,23)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHIENLRYOSLT-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)